(2S-trans)-5-Hydroxy-1,2-piperidinedicarboxylic acid 1-(tert-butyl) ester
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Overview
Description
(2S-trans)-5-Hydroxy-1,2-piperidinedicarboxylic acid 1-(tert-butyl) ester is a chiral compound with significant importance in organic synthesis and medicinal chemistry. It is often used as a building block in the synthesis of various pharmaceuticals and biologically active molecules due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S-trans)-5-Hydroxy-1,2-piperidinedicarboxylic acid 1-(tert-butyl) ester typically involves the protection of the hydroxyl group and the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(2S-trans)-5-Hydroxy-1,2-piperidinedicarboxylic acid 1-(tert-butyl) ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The tert-butoxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Substitution reactions often involve reagents like trifluoroacetic acid or hydrochloric acid to remove the tert-butoxycarbonyl group
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the carboxylic acid group can produce primary alcohols.
Scientific Research Applications
(2S-trans)-5-Hydroxy-1,2-piperidinedicarboxylic acid 1-(tert-butyl) ester has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is utilized in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including antiviral and anticancer agents.
Industry: The compound is employed in the production of fine chemicals and specialty materials .
Mechanism of Action
The mechanism of action of (2S-trans)-5-Hydroxy-1,2-piperidinedicarboxylic acid 1-(tert-butyl) ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structural features and the nature of the target. The pathways involved often include binding to active sites or allosteric sites, leading to changes in the activity or function of the target molecule .
Comparison with Similar Compounds
Similar Compounds
- (2S-trans)-5-Hydroxy-1,2-piperidinedicarboxylic acid 1-(tert-butyl) ester methyl ester
- (2S,5R)-1-(tert-Butoxycarbonyl)-5-hydroxy-3-piperidinecarboxylic acid
Uniqueness
Compared to similar compounds, this compound is unique due to its specific stereochemistry and functional groups. This uniqueness allows it to participate in selective reactions and interactions, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
(2S,5R)-5-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-11(2,3)17-10(16)12-6-7(13)4-5-8(12)9(14)15/h7-8,13H,4-6H2,1-3H3,(H,14,15)/t7-,8+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKOIPAZERNXIHU-SFYZADRCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CCC1C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](CC[C@H]1C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20717966 |
Source
|
Record name | (2S,5R)-1-(tert-Butoxycarbonyl)-5-hydroxypiperidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20717966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
158574-77-7 |
Source
|
Record name | (2S,5R)-1-(tert-Butoxycarbonyl)-5-hydroxypiperidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20717966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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